molecular formula C7H10N2O2 B14181105 5-(Aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one CAS No. 923276-82-8

5-(Aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B14181105
CAS No.: 923276-82-8
M. Wt: 154.17 g/mol
InChI Key: LBEHLNVYVPZDRT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminomethyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of an appropriate oxazolidinone precursor with aminomethyl and prop-2-yn-1-yl substituents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or prop-2-yn-1-yl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-N-(prop-2-yn-1-yl)naphthalene-1-sulfonamide: A compound with similar structural features but different functional groups.

    N-alkyl-N-(prop-2-yn-1-yl)anilines: Compounds with a prop-2-yn-1-yl group attached to an aniline moiety.

Uniqueness

5-(Aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and the presence of the oxazolidinone ring

Properties

CAS No.

923276-82-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-(aminomethyl)-3-prop-2-ynyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-5-6(4-8)11-7(9)10/h1,6H,3-5,8H2

InChI Key

LBEHLNVYVPZDRT-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC(OC1=O)CN

Origin of Product

United States

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